CID 6914524
Description
CID 6914524 is a chemical compound cataloged in PubChem, a comprehensive database for chemical structures and properties. Key features include:
- Chemical structure: A heterocyclic framework with functional groups inferred from mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) data .
- Isolation and purification: this compound was isolated from CIEO (likely a natural essential oil or extract) via vacuum distillation, with its content quantified across fractions .
Properties
CAS No. |
12323-26-1 |
|---|---|
Molecular Formula |
Bi3Sb |
Molecular Weight |
748.701 g/mol |
InChI |
InChI=1S/3Bi.Sb |
InChI Key |
NEOBWZKFAJCOCK-UHFFFAOYSA-N |
Canonical SMILES |
[Sb].[Bi].[Bi].[Bi] |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 6914524 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents under controlled conditions to achieve the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
CID 6914524 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CID 6914524 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects. Additionally, it has industrial applications in the production of specialized materials and compounds .
Mechanism of Action
The mechanism of action of CID 6914524 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biochemical and physiological changes, depending on the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 6914524, we compare it with structurally and functionally related compounds using physicochemical properties, spectral data, and bioactivity profiles. The analysis draws on PubChem entries and methodologies outlined in , and 17.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Structural Analogues: this compound shares a heterocyclic core with oscillatoxin derivatives (e.g., CID 101283546), which are marine toxins with cytotoxic properties . Unlike 7-bromobenzo[b]thiophene-2-carboxylic acid (CID 737737), this compound lacks halogen substituents, which are critical for CYP enzyme inhibition .
Physicochemical Properties: this compound’s volatility (evidenced by GC-MS elution) contrasts with the non-volatile nature of oscillatoxins, which require advanced isolation techniques . Predicted solubility and LogP values for this compound are unavailable, but its chromatographic behavior suggests moderate polarity, akin to mid-sized aromatic compounds .
Synthetic and Isolation Methods: this compound was isolated via vacuum distillation, a method less commonly used for thermally labile compounds like oscillatoxins .
Research Implications and Limitations
- Potential Applications: this compound’s structural simplicity and isolability make it a candidate for derivatization studies, particularly in agrochemical or pharmaceutical intermediate synthesis.
- Limitations : The absence of detailed pharmacological data (e.g., IC₅₀, toxicity) limits its comparative assessment. Future studies should prioritize:
- Full spectral characterization (¹H/¹³C NMR, X-ray crystallography).
- In vitro bioactivity screening against targets such as enzymes or cell lines.
- Computational modeling to predict binding affinities and metabolic stability.
Q & A
How to formulate a hypothesis-driven research question for studying CID 6914524's mechanism of action?
- Methodological Answer : Begin by identifying gaps in existing literature (e.g., incomplete understanding of this compound's interaction with specific biological targets). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s scope . Structure the question using the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to ensure specificity. For example:
"Does this compound (Intervention) inhibit [specific enzyme] (Problem) more effectively than [existing inhibitor] (Comparison) under [defined conditions], as measured by [kinetic parameters] (Outcome)?"
Validate the question’s feasibility by assessing resource availability and ethical constraints .
Q. What are the key considerations in designing reproducible experiments for this compound's synthesis?
- Methodological Answer :
- Variables : Define independent (e.g., reaction temperature, catalyst concentration), dependent (e.g., yield, purity), and controlled variables (e.g., solvent type, stirring rate) .
- Protocol Documentation : Follow guidelines from Medicinal Chemistry Research for detailing reagents, instruments (e.g., HPLC models), and characterization methods (e.g., NMR, mass spectrometry) .
- Reproducibility : Include step-by-step procedures in the supplementary materials, adhering to IUPAC naming conventions and reporting purity thresholds (e.g., ≥95%) .
Table 1 : Example Experimental Design Template
| Variable Type | Example Parameters for this compound Synthesis |
|---|---|
| Independent | Temperature (70°C, 90°C), Catalyst loading (5 mol%, 10 mol%) |
| Dependent | Yield (%), Purity (HPLC area%) |
| Controlled | Solvent (DMF), Reaction time (24 hrs) |
Advanced Research Questions
Q. How to resolve contradictions between computational predictions and experimental results for this compound's properties?
- Methodological Answer : Apply principal contradiction analysis to identify the dominant factor causing discrepancies (e.g., solvent effects in simulations vs. in vitro assays) . Validate computational models by:
- Re-running simulations with adjusted parameters (e.g., explicit solvent models).
- Comparing experimental data (e.g., IC₅₀ values) with multiple docking software outputs (AutoDock, Schrödinger).
Use statistical tools (e.g., Bland-Altman plots) to quantify agreement between datasets . Publish negative results to inform future studies .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound's pharmacological studies?
- Methodological Answer :
- Data Modeling : Fit dose-response curves using nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Report confidence intervals (95%) and R² values for goodness-of-fit .
- Outlier Handling : Use Grubbs’ test to identify and justify exclusion of outliers.
- Comparative Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare this compound’s efficacy across cell lines .
Table 2 : Example Statistical Workflow
| Step | Tool/Method | Outcome Metric |
|---|---|---|
| Curve Fitting | GraphPad Prism (Hill equation) | EC₅₀ = 12.3 ± 1.5 µM |
| Significance Testing | One-way ANOVA | p < 0.01 vs. control |
| Data Visualization | Seaborn (Python) | Dose-response heatmaps |
Q. How to optimize this compound's bioactivity through structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog Synthesis : Design derivatives with systematic modifications (e.g., halogen substitution, side-chain elongation) .
- Data Integration : Use heatmaps to correlate structural changes with activity trends (e.g., increased lipophilicity → improved membrane permeability).
- Machine Learning : Train QSAR models with open-source tools (e.g., RDKit, scikit-learn) to predict untested analogs’ efficacy .
Key Takeaways for Researchers
- Basic Research : Focus on hypothesis clarity, reproducibility, and alignment with FINER/PICO frameworks .
- Advanced Research : Prioritize contradiction analysis, advanced statistical modeling, and interdisciplinary methods (e.g., QSAR) .
- Ethical Compliance : Adhere to institutional review protocols for biological testing and data reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
